5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether
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Overview
Description
5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the pyrazine ring through a series of cyclization reactions. The isobutyl ether group is then added via etherification reactions under specific conditions, such as the presence of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole: This compound shares a similar core structure but differs in the substituent groups attached to the molecule.
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Another related compound with a different ring structure and functional groups.
Uniqueness
5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is unique due to its specific combination of pyrazine and carbazole rings, along with the isobutyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |
InChI |
InChI=1S/C18H20N2O/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16/h6-10,12H,3-5,11H2,1-2H3 |
InChI Key |
AUYOJIVPSYYSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4 |
Origin of Product |
United States |
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